Amicoumacin A - 56592-30-4

Amicoumacin A

Catalog Number: EVT-1597256
CAS Number: 56592-30-4
Molecular Formula: C20H29N3O7
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amicoumacin A is a naturally occurring antibiotic that has garnered significant attention due to its potent inhibitory effects on protein synthesis in both prokaryotic and eukaryotic systems. It was first isolated from the bacterium Micromonospora species and has been shown to exhibit activity against various pathogenic bacteria, including those resistant to other antibiotics.

Source

Amicoumacin A is derived from the fermentation of certain strains of Micromonospora, particularly Micromonospora purpurea. This compound was discovered during the search for new antibiotics capable of combating multi-drug resistant bacterial strains. The natural production of amicoumacin A highlights the importance of microbial sources in the discovery of novel therapeutic agents.

Classification

Amicoumacin A belongs to the class of compounds known as aminoglycosides, which are characterized by their ability to inhibit bacterial protein synthesis. It specifically interacts with the ribosomal machinery, making it a valuable candidate for further research in antibiotic development.

Synthesis Analysis

Methods

The synthesis of amicoumacin A can be achieved through various methods, including total synthesis and semi-synthetic approaches. One notable method involves the use of natural precursors derived from microbial fermentation, which can then be chemically modified to enhance their antibacterial properties.

Technical details regarding the synthesis include:

  • Total Synthesis: This method involves constructing the molecule from simpler organic compounds through a series of chemical reactions. For example, recent studies have reported asymmetric total synthesis approaches that yield amicoumacin analogs with improved efficacy against resistant strains.
  • Semi-Synthetic Modifications: Derivatives of amicoumacin A can be synthesized by modifying specific functional groups on the parent compound to enhance its pharmacological profile or reduce toxicity.
Molecular Structure Analysis

Structure

The molecular structure of amicoumacin A has been elucidated through X-ray crystallography, revealing a complex arrangement that allows for specific interactions with ribosomal RNA. The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₁₆H₁₉N₃O₅
  • Molecular Weight: 335.34 g/mol
  • Crystallographic Data: The structure has been resolved at resolutions up to 2.4 Å, providing detailed insights into its binding interactions with ribosomal components.
Chemical Reactions Analysis

Reactions

Amicoumacin A primarily functions as an inhibitor of protein synthesis by interfering with ribosomal translocation. It binds to the ribosomal RNA within the small subunit, stabilizing the mRNA-ribosome complex and preventing proper translation elongation.

Technical details regarding its reactions include:

  • Binding Interactions: Amicoumacin A interacts with conserved nucleotides in the ribosomal RNA, particularly in helix 24 of the 16S rRNA, which is crucial for maintaining ribosomal integrity during translation.
  • Inhibition Mechanism: The binding of amicoumacin A causes a conformational change in the ribosome that disrupts the movement along mRNA, effectively halting protein synthesis.
Mechanism of Action

Process

The mechanism of action for amicoumacin A involves several key steps:

  1. Binding to Ribosome: Amicoumacin A binds to the E-site of the ribosome, where it stabilizes interactions between mRNA and rRNA.
  2. Inhibition of Translocation: By preventing translocation during translation elongation, amicoumacin A effectively halts protein synthesis.
  3. Impact on Cellular Function: The inhibition leads to cell death in susceptible bacterial strains, particularly those resistant to other antibiotics.

Data

Research indicates that amicoumacin A exhibits a significant inhibitory concentration (IC50) against various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Physical and Chemical Properties Analysis

Physical Properties

Amicoumacin A appears as a white crystalline solid at room temperature. It is soluble in common organic solvents but exhibits limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Amicoumacin A is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Reactivity: The presence of multiple functional groups allows for potential derivatization, which can enhance its antibacterial activity or alter its pharmacokinetic properties.

Relevant data from studies indicate that modifications to these properties can lead to improved efficacy against resistant bacterial strains.

Applications

Scientific Uses

Amicoumacin A has several important applications in scientific research and medicine:

  • Antibiotic Development: Its unique mechanism makes it a valuable candidate for developing new antibiotics targeting resistant bacterial infections.
  • Research Tool: Amicoumacin A is utilized in studies investigating protein synthesis mechanisms and ribosomal function, providing insights into fundamental biological processes.
  • Potential Cancer Therapy: Emerging research suggests that amicoumacin A may have applications beyond antibacterial activity, including potential roles in cancer therapy by inducing apoptosis in cancer cells through inhibition of protein synthesis.
Molecular Mechanisms of Antibacterial Activity

Ribosomal Targeting and Translation Inhibition

Structural Basis of 30S Subunit Binding at the E-Site

Amicoumacin A (Ami) exerts its antibacterial activity by binding to the 30S ribosomal subunit at the mRNA exit (E) site. High-resolution (2.4 Å) X-ray crystallography of Thermus thermophilus 70S ribosomes complexed with Ami reveals direct interactions with universally conserved nucleotides of the 16S rRNA. Specifically, Ami forms hydrogen bonds with the backbone of U788, A794, and C795 in helix 24 (h24), G693 in helix 23 (h23), and G1505/U1506 in helix 45 (h45) [1] [2]. This binding site overlaps spatially with antibiotics like pactamycin and edeine but diverges mechanistically. Unlike these agents, Ami does not displace mRNA; instead, it creates a novel interface between the rRNA and the mRNA backbone at positions -1 and -2 relative to the E-site codon [4] [9]. The structural integrity of this site explains resistance-conferring mutations (e.g., A794G, C795U in 16S rRNA), which disrupt antibiotic binding [2].

Table 1: Key Interactions of Amicoumacin A with the 30S Ribosomal Subunit

16S rRNA HelixNucleotide InteractionsInteraction Type
h24U788, A794, C795Hydrogen bonding
h23G693Van der Waals forces
h45G1505, U1506Backbone stabilization

mRNA Stabilization and Translocation Interference

Ami uniquely stabilizes mRNA-ribosome interactions rather than displacing mRNA. Biochemical assays demonstrate that Ami enhances mRNA retention at the E-site by 3.5-fold compared to untreated ribosomes [1] [4]. This stabilization imposes steric constraints on mRNA movement during translocation. Cryo-EM structures show that Ami "locks" the mRNA via interactions with its sugar-phosphate backbone, preventing codon-anticodon dissociation [9]. Consequently, ribosomal progression along mRNA is inhibited, as evidenced by toe-printing assays revealing arrested ribosomes at initiation codons [4]. This mechanism contrasts with classical elongation inhibitors (e.g., aminoglycosides) and underpins Ami’s efficacy against multidrug-resistant strains like MRSA [8].

Kinetic and Thermodynamic Disruption of Initiation Complex Formation

Kinetic studies using stopped-flow fluorescence reveal that Ami disrupts translation initiation at multiple stages:

  • 30S Initiation Complex (IC) Formation: Ami reduces the rate of functional 30S IC assembly by 30-fold due to impaired mRNA positioning [1].
  • Aberrant Complex Formation: Ami promotes non-canonical 30S ICs with incorrect start codon selection. Initiation factor 3 (IF3) partially mitigates this by dissociating erroneous complexes [1].
  • 70S IC Stability: Thermodynamic profiling via microscale thermophoresis (MST) shows a 4-fold decrease in the Gibbs free energy (ΔG) of 70S IC formation, indicating reduced complex stability [1].

Table 2: Kinetic Parameters of Ribosomal Complex Formation Under Ami Inhibition

Ribosomal ComplexRate Constant (k) ± AmiThermodynamic Impact
30S IC assembly↓ 30-foldIncreased Kd (binding affinity)
Aberrant 30S ICs↑ 5-foldIF3-dependent dissociation
70S IC stabilityNot applicableΔG ↓ 4-fold

Impact on EF-G-Mediated Translocation Dynamics

Ami specifically impedes the translocation step catalyzed by elongation factor G (EF-G). Rapid kinetic analyses show a 5-fold reduction in the rate of peptidyl-tRNA movement from the A- to P-site. This inhibition arises from Ami’s stabilization of the mRNA-tRNA hybrid, which restricts EF-G’s conformational flexibility [1] [9]. Resistance mutations in fusA (encoding EF-G)—such as G542V, G581A, and ins544V—map to Domain IV, which interacts with the tRNA-mRNA complex. These mutations restore translocation efficiency by altering EF-G’s interaction geometry with the ribosome, compensating for Ami-induced rigidity [1] [2] [8]. Notably, these variants do not confer cross-resistance to fusidic acid, confirming Ami’s distinct mechanism.

Table 3: EF-G Mutations Conferring Amicoumacin A Resistance

Mutation (E. coli EF-G)Domain LocationResistance Mechanism
G542VDomain IVAlters tRNA-mRNA contact dynamics
G581ADomain IVEnhances EF-G flexibility during translocation
ins544VDomain IVCompensates for Ami-induced rigidity

Key Resistance Mechanisms Beyond EF-G

While EF-G mutations are primary resistance determinants, additional pathways exist:

  • rRNA Methylation: Deletions in ksgA (encoding a dimethyltransferase) prevent Ami binding by modifying residue A794 [2] [8].
  • Metabolic Adaptations: Mutations in dnaG (primase) and lacD (aldolase) reduce cellular metabolism, indirectly mitigating Ami’s impact on energy-dependent translation [8].

Properties

CAS Number

56592-30-4

Product Name

Amicoumacin A

IUPAC Name

(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide

Molecular Formula

C20H29N3O7

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1

InChI Key

DCPWYLSPIAHJFU-YKRRISCLSA-N

SMILES

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O

Synonyms

amicoumacin A
amicoumacin-A

Canonical SMILES

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O

Isomeric SMILES

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)N)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.